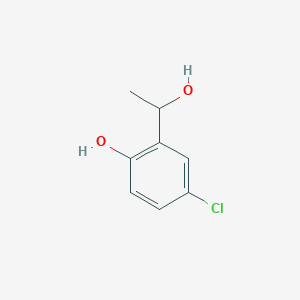

4-Chloro-2-(1-hydroxyethyl)phenol

Descripción

4-Chloro-2-(1-hydroxyethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group at the para position (C4) and a 1-hydroxyethyl substituent at the ortho position (C2). The hydroxyethyl group (–CH(OH)CH₃) introduces both hydrogen-bonding capacity and moderate hydrophilicity, distinguishing it from simpler chlorophenols. Chlorophenols are widely studied for their roles in pharmaceuticals, agrochemicals, and environmental chemistry, with substituents critically influencing reactivity, toxicity, and biological activity .

Propiedades

Fórmula molecular |

C8H9ClO2 |

|---|---|

Peso molecular |

172.61 g/mol |

Nombre IUPAC |

4-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |

Clave InChI |

MMEFEZLZLKQZJO-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(C=CC(=C1)Cl)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to lipophilic substituents like benzyl (chlorophene) or isopropyl .

- Biological Activity : Oxadiazole derivatives (e.g., compound 6h in ) show potent anticancer activity (PGI = 65.12 for SNB-19 cells), suggesting that electron-withdrawing substituents enhance tubulin binding . Chlorophene’s benzyl group contributes to antimicrobial efficacy but also environmental persistence .

- Environmental Fate: Chlorophenols with bulky substituents (e.g., benzyl in chlorophene) resist microbial degradation but are susceptible to oxidative transformation by manganese oxides, yielding quinones or coupling products . In contrast, FeCl₂ pyrolysis avoids chlorinated products due to rapid HCl release, whereas FeCl₃ generates compounds like 4-chloro-2-(1-methylethyl)phenol .

Toxicity and Environmental Impact

- Chlorophene : Listed by the EPA as an environmental contaminant due to bioaccumulation and toxicity to aquatic life .

- FeCl₃-Mediated Chlorophenols: Pyrolysis with FeCl₃ generates chlorinated products linked to soil and water contamination .

- Hydroxyethyl Substituent : The –CH(OH)CH₃ group may reduce bioaccumulation compared to fully lipophilic substituents, but this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.